molecular formula C20H20N4O3 B7681066 [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate

Cat. No. B7681066
M. Wt: 364.4 g/mol
InChI Key: ITZPBKZNLGVLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), from the synaptic cleft. TBOA is a promising tool for studying the role of EAATs in various physiological and pathological conditions.

Mechanism of Action

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate inhibits EAATs by binding to the substrate-binding site of the transporter, preventing the uptake of glutamate into the presynaptic neuron. This leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been shown to increase extracellular glutamate levels in the CNS, leading to increased excitatory neurotransmission and neuronal activity. This can have both beneficial and detrimental effects, depending on the context. [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been shown to induce seizures in animal models, providing evidence for the involvement of EAATs in epilepsy. [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has also been shown to have neuroprotective effects in stroke and neurodegenerative diseases, possibly through its ability to increase extracellular glutamate levels and enhance neuronal activity.

Advantages and Limitations for Lab Experiments

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of these transporters in various physiological and pathological conditions. However, [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate the interpretation of results. In addition, [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate is not suitable for in vivo experiments due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for research involving [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate. One area of interest is the development of more selective and potent EAAT inhibitors that can be used in vivo. Another area of interest is the investigation of the role of EAATs in addiction and drug-seeking behavior, as glutamate signaling has been implicated in these processes. Finally, further research is needed to elucidate the physiological and pathological roles of EAATs in the CNS, and how their dysregulation contributes to various diseases and conditions.

Synthesis Methods

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of tetrazole with 4-tert-butylphenylacetonitrile, followed by the reaction of the resulting compound with 3-hydroxybenzoic acid. The final product is obtained after purification via column chromatography.

Scientific Research Applications

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been widely used in scientific research to investigate the role of EAATs in various diseases and conditions, including epilepsy, stroke, neurodegenerative disorders, and addiction. [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been shown to increase extracellular glutamate levels and induce seizures in animal models, providing evidence for the involvement of EAATs in epilepsy. [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has also been used to study the neuroprotective effects of EAATs in stroke and neurodegenerative diseases. In addition, [2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate has been used to investigate the role of EAATs in addiction, as glutamate signaling has been implicated in drug-seeking behavior.

properties

IUPAC Name

[2-(4-tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-20(2,3)16-9-7-14(8-10-16)18(25)12-27-19(26)15-5-4-6-17(11-15)24-13-21-22-23-24/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPBKZNLGVLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate

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